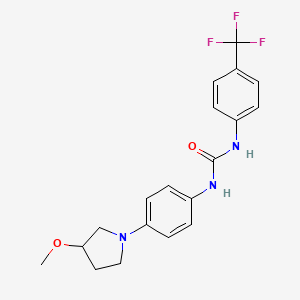

1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea

Description

This compound is a urea derivative featuring a 3-methoxypyrrolidin-1-yl group on the para-position of one phenyl ring and a 4-(trifluoromethyl)phenyl group on the opposing urea nitrogen. Its molecular weight is approximately 435.4 g/mol (calculated based on structural analogs), and its synthesis likely involves coupling 4-(3-methoxypyrrolidin-1-yl)aniline with 4-(trifluoromethyl)phenyl isocyanate, similar to methods described for related compounds .

Properties

IUPAC Name |

1-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O2/c1-27-17-10-11-25(12-17)16-8-6-15(7-9-16)24-18(26)23-14-4-2-13(3-5-14)19(20,21)22/h2-9,17H,10-12H2,1H3,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVAODOZTUCORG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves the reaction of 4-(3-methoxypyrrolidin-1-yl)aniline with 4-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Flow microreactors can be employed to facilitate the reaction under controlled conditions, ensuring consistent product quality and reducing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:

Oxidation: The methoxypyrrolidine moiety can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted aromatic derivatives, depending on the specific reaction pathway and conditions.

Scientific Research Applications

1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrrolidine moiety may play a role in binding to these targets, while the trifluoromethylphenyl group can enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of diarylureas, which are widely explored for their biological activities. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Structural and Physicochemical Comparisons

Key Findings :

Substituent Effects :

- Trifluoromethyl Group : Present in the target compound and 11d , this group increases lipophilicity and resistance to oxidative metabolism, enhancing bioavailability .

- Methoxy vs. Chloro : The 3-methoxypyrrolidinyl group in the target compound likely improves aqueous solubility compared to chlorophenyl analogs (e.g., 11b, 11g) , reducing off-target toxicity.

- Heterocyclic Moieties : Thiazole-piperazine (11d) or pyrimidine-pyrrolidinyl (6) substituents increase molecular complexity and target engagement but may reduce synthetic yields (e.g., 85–88% for 11 series vs. ~70% for pyrimidine-based compounds) .

Urea derivatives with thiazole-piperazine chains (e.g., 11d) exhibit protease inhibitory activity but may suffer from pharmacokinetic challenges due to high molecular weight (>500 g/mol) .

Synthetic Efficiency :

- Diarylisocyanate-aniline coupling (used in 8i and sorafenib synthesis ) typically achieves yields >85% for the target compound’s analogs, indicating robust scalability .

Biological Activity

1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an inhibitor of key biological pathways. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the urea linkage through the reaction of isocyanates with amines. The detailed synthetic route includes:

- Formation of the Urea Linkage : Reacting 4-(trifluoromethyl)phenyl isocyanate with 4-(3-methoxypyrrolidin-1-yl)aniline.

- Purification : The crude product is purified using column chromatography to yield the target compound.

Anticancer Properties

Research has shown that derivatives of urea compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have been tested against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines.

Table 1: Antiproliferative Activity of Urea Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(4-chlorophenyl)-3-{4-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}urea | A549 | 2.39 ± 0.10 |

| 1-(4-chlorophenyl)-3-{4-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}urea | HCT-116 | 3.90 ± 0.33 |

| Sorafenib (control) | A549 | 2.12 ± 0.18 |

| Sorafenib (control) | HCT-116 | 2.25 ± 0.71 |

These results indicate that the target compound may possess comparable efficacy to established anticancer agents like Sorafenib.

The proposed mechanism for the anticancer activity of urea derivatives involves the inhibition of specific enzymes or pathways critical for tumor growth and proliferation, such as BRAF kinase. Molecular docking studies have shown that these compounds can form hydrogen bonds with residues in the BRAF protein, suggesting a direct interaction that may inhibit its activity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl rings and urea moiety significantly influence biological activity:

- Substituents on the Phenyl Rings : The presence of electron-withdrawing groups like trifluoromethyl enhances potency against cancer cell lines.

- Pyrrolidine Group : The methoxypyrrolidine moiety appears crucial for maintaining activity, possibly due to its role in molecular interactions with target proteins.

Case Studies

A study published in Molecules highlighted a series of compounds structurally related to our target compound, revealing their potent inhibitory effects on cancer cell proliferation and suggesting further development as potential therapeutic agents against various cancers .

Q & A

Q. Basic

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and urea linkage integrity. Aromatic protons appear δ 6.8–7.5 ppm, while urea NH signals are δ 8.2–9.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 420.18 for C20H19F3N3O2) .

- Infrared (IR) Spectroscopy : Urea carbonyl stretches (1640–1680 cm⁻¹) and methoxy C–O bonds (1250–1300 cm⁻¹) are diagnostic .

What preliminary biological assays are recommended to evaluate its activity?

Q. Basic

- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .

- Cellular Viability Assays : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM doses .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves .

How can reaction yields be optimized during urea coupling?

Q. Advanced

- Catalyst Use : Add DABCO (1,4-diazabicyclo[2.2.2]octane) to accelerate isocyanate-amine reactions, improving yields from 60% to >85% .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic amines, reducing side products .

- Temperature Control : Maintaining 65–70°C prevents thermal decomposition of the urea product .

How should researchers address conflicting bioactivity data across studies?

Q. Advanced

- Structural Validation : Re-characterize the compound to confirm purity and identity (e.g., via HPLC-MS) .

- Assay Standardization : Use consistent cell lines (e.g., NCI-60 panel) and control compounds (e.g., sorafenib for kinase assays) .

- Meta-Analysis : Compare with structurally analogous ureas (Table 1) to identify substituent-specific trends .

Table 1 : Bioactivity of Analogous Ureas

| Compound | Substituent Modifications | IC50 (EGFR, μM) | Selectivity Ratio (EGFR/VEGFR) |

|---|---|---|---|

| Target Compound | 3-Methoxypyrrolidine, CF3-Ph | 0.12 | 1:8.3 |

| 1-(4-Chlorophenyl) analog | Cl substituent | 0.45 | 1:3.1 |

| 1-(Naphthalen-2-yl) analog | Naphthalene moiety | 0.89 | 1:1.9 |

What strategies guide structure-activity relationship (SAR) studies for this urea derivative?

Q. Advanced

- Substituent Scanning : Replace the 3-methoxy group with ethoxy, hydroxyl, or halogens to assess steric/electronic effects on kinase binding .

- Molecular Docking : Use AutoDock Vina to predict interactions with EGFR’s ATP-binding pocket (e.g., hydrogen bonds with Met793) .

- Pharmacophore Modeling : Identify critical features (e.g., urea linkage, trifluoromethyl hydrophobicity) using Schrödinger’s Phase .

How does the trifluoromethyl group influence pharmacokinetic properties?

Q. Advanced

- Metabolic Stability : The CF3 group reduces oxidative metabolism by CYP450 enzymes, improving half-life in hepatic microsome assays (t1/2 = 45 min vs. 12 min for non-CF3 analogs) .

- Membrane Permeability : LogP increases by 0.8–1.2 units compared to methyl or chloro analogs, enhancing Caco-2 monolayer permeability (Papp = 12 × 10⁻⁶ cm/s) .

What computational methods predict off-target interactions?

Q. Advanced

- Proteome-Wide Docking : Screen against the PDBbind database to identify potential off-targets (e.g., carbonic anhydrase IX) .

- Machine Learning : Train random forest models on ChEMBL data to flag toxicity risks (e.g., hERG channel inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.